Field: Pharmaceuticals and Biochemistry
Application Summary: Coumarins, including 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, are known for their broad spectrum of physiological effects. They have excellent charge and electron transport properties due to their specific structure .
Methods of Application: The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades . The research involves the synthesis and examination of synthetic coumarin derivatives .
Results or Outcomes: As many pathologies are associated with oxidative stress, coumarin-based compounds could be excellent candidates for novel medicinal molecules .
Field: Organic Chemistry
Application Summary: Many coumarin derivatives have good biological activity and application value in fluorescent probes . Therefore, synthetic routes to coumarin derivatives have attracted the attention of many research groups .
Methods of Application: In this work, based on the Pechmann coumarin synthesis method, the influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored .
Results or Outcomes: Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .
Field: Perfumery
Application Summary: 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is used as a fragrance enhancer due to its unique structure and properties.
Methods of Application: The compound is typically added to perfumes to enhance their scent.
Results or Outcomes: The use of this compound in perfumes can result in a more pleasant and long-lasting fragrance.
Field: Structural Chemistry
Application Summary: The unique structure of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, particularly its lactone ring, makes it a subject of interest in the study of structural transformations in crystals .
Methods of Application: Researchers study the conformational disorder and inversions of the lactone ring in the crystals of this compound .
Results or Outcomes: These studies can provide insights into the coupling of the lactone-ring conformation with crystal symmetry .
Application Summary: The synthesis of coumarin heterocycles, including 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin, has been a focus of many research groups due to their valuable biological and pharmaceutical properties .
Results or Outcomes: These synthesis methods have been carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin is a chemical compound with the molecular formula C14H18O3 and a molecular weight of approximately 234.29 g/mol. It is classified under the category of hydrocoumarins, which are derivatives of coumarin characterized by a saturated lactone ring. This compound features a hydroxy group at the sixth position and five methyl groups at positions 4, 4, 5, 7, and 8. Its structure contributes to its unique physical and chemical properties, making it a subject of interest in various fields including medicinal chemistry and materials science .
These reactions are significant for its potential applications in organic synthesis and pharmaceuticals.
6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin exhibits various biological activities:
The synthesis of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin can be achieved through several methods:
The applications of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin are diverse:
Several compounds share structural similarities with 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Hydroxycoumarin | Hydroxy group at position 6 | Simpler structure; less methylation |
7-Hydroxy-4-methylcoumarin | Hydroxy group at position 7; one methyl group | Different biological activity profile |
6-Methoxy-4-methylcoumarin | Methoxy group instead of hydroxy at position 6 | Altered solubility and reactivity |
6-Hydroxy-2-methylcoumarin | Hydroxy group at position 6; fewer methyl groups | Lower antioxidant activity compared to pentamethyl |
The uniqueness of 6-Hydroxy-4,4,5,7,8-pentamethyl-3,4-dihydrocoumarin lies in its extensive methylation pattern and specific biological activities that distinguish it from these similar compounds .